molecular formula C14H30N2O B14344998 Nonanamide, N-[3-(dimethylamino)propyl]- CAS No. 93393-36-3

Nonanamide, N-[3-(dimethylamino)propyl]-

Cat. No.: B14344998
CAS No.: 93393-36-3
M. Wt: 242.40 g/mol
InChI Key: WDDFTFNOODMUNI-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Amides Containing the N-[3-(dimethylamino)propyl] Moiety

Amides are derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by an amino group. wikipedia.org They are classified based on the number of carbon-containing substituents attached to the amide nitrogen atom. teachy.app

Primary (1°) Amides: The nitrogen atom is bonded to one carbonyl carbon and two hydrogen atoms (R-CO-NH₂). teachy.appmasterorganicchemistry.com

Secondary (2°) Amides: The nitrogen atom is bonded to one carbonyl carbon, one other carbon group, and one hydrogen atom (R-CO-NHR'). teachy.appmasterorganicchemistry.com

Tertiary (3°) Amides: The nitrogen atom is bonded to one carbonyl carbon and two other carbon groups (R-CO-NR'R''). teachy.appmasterorganicchemistry.com

"Nonanamide, N-[3-(dimethylamino)propyl]-" is classified as a tertiary amide because the amide nitrogen is bonded to three carbon atoms: the carbonyl carbon of the nonanoyl group and two carbon atoms of the N-[3-(dimethylamino)propyl] substituent. teachy.appmasterorganicchemistry.com

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for amides is derived from the corresponding carboxylic acid by replacing the "-oic acid" or "-ic acid" suffix with "-amide". libretexts.org For secondary and tertiary amides, the substituents on the nitrogen atom are designated with the prefix "N-" to indicate their position. libretexts.orgyoutube.com

In the case of Nonanamide (B72023), N-[3-(dimethylamino)propyl]- , the name is systematically derived as follows:

The parent carboxylic acid is nonanoic acid, which has a nine-carbon chain. Replacing "-oic acid" gives the base name Nonanamide . nist.gov

The substituent attached to the amide nitrogen is a 3-(dimethylamino)propyl group. This is indicated by the prefix N-[3-(dimethylamino)propyl]- .

The table below breaks down the structural components of the molecule.

ComponentStructureDescription
Nonanoyl Group CH₃(CH₂)₇CO-An acyl group derived from nonanoic acid, providing a significant hydrophobic character.
Amide Linkage -CO-N-The functional group defining the molecule as an amide.
N-[3-(dimethylamino)propyl] Moiety -CH₂(CH₂)₂N(CH₃)₂A propyl chain substituted on the amide nitrogen, which itself contains a tertiary amine functionality at the terminal position.

Historical Context and Evolution of Research on Amides with Tertiary Amine Functionalities

The study of amides is a cornerstone of organic chemistry, with amide bond formation being one of the most frequently performed reactions. nih.gov Historically, direct condensation of carboxylic acids and amines required high temperatures to overcome the formation of stable ammonium (B1175870) carboxylate salts. nih.gov The development of modern organic synthesis saw the introduction of a vast array of coupling reagents, such as carbodiimides (e.g., DCC), which allow for amide formation under much milder conditions. masterorganicchemistry.com This methodological advancement was crucial for the synthesis of sensitive and complex molecules, including peptides. masterorganicchemistry.comrsc.org

The interest in amides containing additional functional groups, such as tertiary amines, evolved with the growing needs of medicinal chemistry, materials science, and industrial applications. researchgate.netresearchgate.net Tertiary amines are recognized as important structural motifs in a wide range of biologically active compounds, including many pharmaceuticals. researchgate.net The incorporation of a tertiary amine into an amide structure creates a bifunctional molecule with unique properties. The amide group is relatively stable and can participate in hydrogen bonding, while the tertiary amine provides a basic site that can be protonated, influencing solubility and intermolecular interactions. wikipedia.org

Early research into such compounds was often driven by their utility as surfactants and emulsifiers, where the combination of a long hydrophobic alkyl chain (from the carboxylic acid) and a hydrophilic, potentially charged headgroup (from the amino-functionalized substituent) is essential. chemicalbook.com Over the past few decades, the focus has expanded significantly. The development of catalytic methods for amide synthesis and reduction has further streamlined access to these compounds and their corresponding amines. nih.govresearchgate.net The ability to fine-tune properties like hydrophobicity, basicity, and stimuli-responsiveness by modifying either the acyl chain or the amine-containing moiety has cemented their role as versatile building blocks in modern chemical research. mdpi.com

Overview of Current Research Landscape and Academic Significance

The academic and industrial significance of N-[3-(dimethylamino)propyl] amides and related structures is broad, stemming from their versatile physicochemical properties. The presence of a hydrophobic tail, a polar amide linker, and a basic tertiary amine allows for their application in diverse fields.

Current research often focuses on the following areas:

Surfactant and Emulsifier Technology: Long-chain N-[3-(dimethylamino)propyl] amides, such as N-[3-(dimethylamino)propyl]oleamide and cocamido-propyl dimethylamine (B145610), are widely investigated and used as cationic surfactants, emulsifiers, and corrosion inhibitors. chemicalbook.comnih.gov Their ability to adsorb at interfaces and alter surface tension is fundamental to their use in cosmetics, cleaning products, and industrial formulations. nih.govresearchgate.net

"Smart" Polymers and Materials: The N-[3-(dimethylamino)propyl] moiety is incorporated into polymers to create "smart" or stimuli-responsive materials. For instance, polymers based on N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) exhibit pH- and temperature-responsive behavior in aqueous solutions. mdpi.com This property is highly valuable for applications in controlled drug release, gene delivery, and the development of sensors and actuators. mdpi.com

Synthetic Building Blocks: These amides serve as intermediates in organic synthesis. The amide group is stable, but the tertiary amine can be quaternized to introduce a permanent positive charge or functionalized in other ways. researchgate.net Furthermore, the amide itself can be reduced to yield complex tertiary amines, which are important scaffolds in pharmaceutical and agrochemical development. researchgate.netresearchgate.net

Medicinal and Biological Chemistry: The synergy between amine and catechol functionalities has been studied in the context of bio-adhesion, where tertiary amines can enhance the binding properties of catechol-containing oligomers. nih.gov This highlights the importance of understanding how the tertiary amine group in these structures can influence biological interactions.

The academic significance of these compounds lies in their utility as model systems for studying structure-property relationships. Researchers can systematically vary the length of the acyl chain or modify the substituents on the tertiary amine to precisely control properties like critical micelle concentration (CMC), solubility, and biological activity. researchgate.net This makes them invaluable tools for advancing fundamental understanding in surface science, polymer chemistry, and supramolecular chemistry.

Research AreaExample Application/FocusSignificance
Surface Science Cationic surfactants and emulsifiers in cosmetics and industrial formulations. chemicalbook.comControl of interfacial properties, formation of micelles and emulsions.
Polymer Chemistry pH- and thermo-responsive "smart" polymers for drug delivery. mdpi.comDevelopment of materials that respond to environmental stimuli.
Organic Synthesis Intermediates for the synthesis of complex tertiary amines and quaternary ammonium compounds. researchgate.netresearchgate.netAccess to valuable molecular scaffolds for pharmaceuticals and agrochemicals.
Biomaterials Components of bio-adhesive systems and functional surfaces. mdpi.comnih.govInvestigation of synergistic interactions between functional groups for advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93393-36-3

Molecular Formula

C14H30N2O

Molecular Weight

242.40 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]nonanamide

InChI

InChI=1S/C14H30N2O/c1-4-5-6-7-8-9-11-14(17)15-12-10-13-16(2)3/h4-13H2,1-3H3,(H,15,17)

InChI Key

WDDFTFNOODMUNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NCCCN(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of Nonanamide (B72023), N-[3-(dimethylamino)propyl]- and Related Analogues

The formation of the amide bond in Nonanamide, N-[3-(dimethylamino)propyl]- is central to its synthesis. This can be achieved through several established chemical strategies, primarily involving the reaction between a nonanoic acid derivative and N,N-dimethyl-1,3-diaminopropane.

Direct Amidation and Coupling Reactions

Direct amidation of nonanoic acid with N,N-dimethyl-1,3-diaminopropane is a common and straightforward approach. This condensation reaction, which eliminates a molecule of water, is typically facilitated by coupling reagents that activate the carboxylic acid group, enhancing its reactivity toward the amine. A variety of coupling reagents, widely used in peptide synthesis, are applicable here. These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. organic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. To enhance efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. scribd.com

Phosphonium reagents like Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high coupling efficiencies and are particularly effective for sterically hindered substrates. google.com These reactions typically require the presence of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction.

Comparison of Common Coupling Reagents for Amide Synthesis
Reagent ClassExample ReagentCommon AdditiveKey Characteristics
CarbodiimideEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Water-soluble byproducts, easy workup. Additive reduces side reactions. organic-chemistry.orgscribd.com
CarbodiimideDCC (N,N'-Dicyclohexylcarbodiimide)None required, but HOBt often usedInsoluble urea (B33335) byproduct precipitates, simplifying purification in solution-phase. organic-chemistry.org
Phosphonium SaltPyBOP (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)Requires base (e.g., DIPEA)High coupling efficiency, generates OBt esters. google.com
Aminium/Uronium SaltHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Requires base (e.g., DIPEA)Very fast reactions, low racemization, highly effective for difficult couplings. google.com

Alternative Synthetic Pathways Employing N,N-Dimethyl-1,3-diaminopropane Precursors

Beyond the direct use of carboxylic acids, more reactive acylating agents can be employed. The reaction of N,N-dimethyl-1,3-diaminopropane with nonanoyl chloride, an acid chloride, is a rapid and often high-yielding alternative that proceeds without the need for a coupling agent, typically in the presence of a base to scavenge the HCl byproduct.

Another significant alternative pathway involves the aminolysis of esters. Carboxylic acid N-[3-(dimethylamino)propyl]amides have been successfully prepared by reacting carboxylic acid esters, such as methyl nonanoate, with N,N-dimethyl-1,3-diaminopropane. wikipedia.org This reaction can be effectively catalyzed by zeolites, which are aluminosilicate (B74896) minerals. The use of zeolites as catalysts provides a high-yield method, with reported yields in the range of 90–95%. wikipedia.org This approach is advantageous as it often involves milder conditions and avoids the stoichiometric byproducts associated with coupling reagents. Other catalysts, such as iron(III) chloride, have also been reported for the direct amidation of esters under solvent-free conditions. nih.gov

Optimization of Reaction Conditions and Yields for N-[3-(dimethylamino)propyl] Amides

The optimization of reaction conditions is crucial for maximizing the yield and purity of N-[3-(dimethylamino)propyl] amides. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the molar ratio of reactants and reagents.

The molar ratio of the carboxylic acid, amine, and coupling reagent also plays a vital role. A slight excess of the coupling reagent is often used to ensure complete conversion of the carboxylic acid. For example, an optimized molar ratio of 1:1:1.5 (acid:amine:EDC) has been shown to produce high yields (over 90%) in related systems. rsc.org Reaction time is another parameter to be optimized, with prolonged reaction times sometimes leading to decreased yields due to product degradation. rsc.org

Optimization Parameters for N-Amidation Reactions
ParameterConditionEffect on YieldReference
TemperatureIncrease from RT to 60 °CIncreased reaction rate and yield rsc.org
TemperatureExcessive heat (e.g., reflux)Potential for product degradation and decreased yield rsc.org
Molar Ratio1:1:1.5 (Acid:Amine:EDC)High conversion and yield (e.g., 93.1%) rsc.org
Catalyst (Ester Aminolysis)ZeolitesHigh yields (90-95%) wikipedia.org
Reaction TimeOptimal (e.g., 150 minutes)Maximizes product formation before degradation rsc.org

Derivatization of the N-[3-(dimethylamino)propyl] Moiety

The tertiary amine of the N-[3-(dimethylamino)propyl] group is a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with altered physicochemical properties.

Quaternization Reactions and Ionic Compound Formation (e.g., Guanidinium (B1211019) Salts)

The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic and susceptible to quaternization. This reaction typically involves treatment with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary ammonium (B1175870) salt. The product of reacting Nonanamide, N-[3-(dimethylamino)propyl]- with methyl iodide would be N,N,N-trimethyl-3-(nonanamoylamino)propan-1-aminium iodide. This transformation converts the neutral tertiary amine into a permanently charged cationic group, which significantly increases the water solubility and surface activity of the molecule. The kinetics of such quaternization reactions are influenced by the structure of the alkyl halide and the reaction temperature.

The formation of a guanidinium group from the N-[3-(dimethylamino)propyl] moiety is a more complex transformation. Direct conversion of a tertiary amine to a guanidine (B92328) is not a standard synthetic route. Guanidines are typically synthesized by the reaction of a primary or secondary amine with a guanylating agent. Therefore, to form a guanidinium salt derivative, one would typically start with a precursor such as N-methyl-N'-(nonanoyl)propane-1,3-diamine. This secondary amine could then be reacted with various guanylating reagents, such as N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea. Alternatively, recent studies have shown that common amide coupling reagents, particularly HATU, can be repurposed to act as guanylating agents for amines, forming tetramethylguanidinium derivatives. nih.govacs.org This reaction, often considered an undesirable side reaction in peptide synthesis, can be exploited for the direct synthesis of guanidines from amine nucleophiles. acs.org

Amine-Based Chemical Modifications

Beyond quaternization, the tertiary amine can undergo other chemical transformations. One common reaction is oxidation to form an N-oxide. Treatment of Nonanamide, N-[3-(dimethylamino)propyl]- with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, mCPBA) would yield Nonanamide, N-[3-(dimethylamino)propyl]- N-oxide. The N-oxide group is highly polar and can act as a hydrogen bond acceptor, altering the molecule's biological and physical properties.

Another potential modification is the dealkylation of the tertiary amine. The von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), is a classic method for the C–N bond cleavage of tertiary amines. wikipedia.org This reaction would lead to the cleavage of one of the methyl groups, yielding a cyanamide (B42294) derivative.

Furthermore, reactions involving intramolecular hydrogen abstraction could potentially functionalize the propyl chain. The Hofmann-Löffler reaction, for instance, involves the generation of a nitrogen-centered radical from an N-haloamine precursor under acidic conditions, which can then abstract a hydrogen atom from a remote carbon (typically at the δ-position) to form a new C-N bond, leading to cyclic amines like pyrrolidines. wikipedia.org While this would require pre-functionalization of the amide nitrogen to an N-haloamine, it represents a potential pathway for more complex structural modifications.

Green Chemistry Principles in the Synthesis of N-[3-(dimethylamino)propyl] Amides

The synthesis of amides is one of the most frequently performed reactions in the chemical and pharmaceutical industries. rsc.org Traditionally, these syntheses often involve stoichiometric activating agents and hazardous solvents, leading to significant waste generation. ucl.ac.ukresearchgate.net The adoption of green chemistry principles is crucial for developing more sustainable and environmentally benign methods for producing amides like Nonanamide, N-[3-(dimethylamino)propyl]-. These principles focus on maximizing efficiency while minimizing waste and the use of hazardous substances. nih.gov Key green strategies applicable to the synthesis of N-[3-(dimethylamino)propyl] amides include the use of biocatalysts, solvent-free conditions, alternative energy sources like microwaves, and catalysts that promote high atom economy.

Enzymatic Catalysis: A Sustainable Approach

Biocatalysis, particularly the use of enzymes, represents a cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. nih.gov For the synthesis of N-[3-(dimethylamino)propyl] amides, lipases are highly effective. Specifically, Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), has been demonstrated as a powerful biocatalyst for direct amidation reactions between carboxylic acids and amines. nih.govrsc.org

This enzymatic method is simple, efficient, and avoids the need for harsh reagents or intensive purification steps. nih.gov The reaction typically proceeds in a greener solvent, such as cyclopentyl methyl ether, which is considered a more environmentally friendly alternative to traditional organic solvents. nih.gov Research on the synthesis of various N-[3-(dimethylamino)propyl] amides from different fatty acids has shown excellent conversion rates and yields. nih.gov This methodology is directly applicable to the synthesis of Nonanamide, N-[3-(dimethylamino)propyl]- from nonanoic acid and N,N-dimethyl-1,3-propanediamine. The only byproduct of this direct condensation is water, making the process highly atom-economical.

Table 1: Enzymatic Synthesis of N-[3-(dimethylamino)propyl] Amides using Candida antarctica lipase B This table is illustrative, based on findings for similar fatty acid amides, demonstrating the general effectiveness of the enzymatic method.

Carboxylic Acid Amine Product Conversion/Yield Reference
Octanoic Acid N,N-dimethyl-1,3-propanediamine N-[3-(dimethylamino)propyl]octanamide >99% nih.gov
Hexanoic Acid N,N-dimethyl-1,3-propanediamine N-[3-(dimethylamino)propyl]hexanamide >99% nih.gov
Butyric Acid N,N-dimethyl-1,3-propanediamine N-[3-(dimethylamino)propyl]butyramide >99% nih.gov
Nonanoic Acid N,N-dimethyl-1,3-propanediamine Nonanamide, N-[3-(dimethylamino)propyl]- High (Predicted) N/A

Catalytic Methods and Solvent-Free Conditions

Another key principle of green chemistry is the use of catalysts to reduce energy requirements and improve reaction efficiency, preferably under solvent-free conditions. sciepub.comsigmaaldrich.com

Boric Acid Catalysis : Boric acid is an inexpensive, readily available, and low-toxicity catalyst for the direct amidation of carboxylic acids and amines. sciepub.comorgsyn.org The reaction proceeds by forming a reactive acylborate intermediate, and its primary advantage is that water is the only byproduct. sciepub.comacs.org This method has been identified as a significantly greener alternative to traditional routes that use coupling reagents, excelling in green chemistry metrics like atom economy and reaction mass efficiency. acs.orgacs.org The reaction is often performed at elevated temperatures to remove water via azeotropic distillation, driving the reaction to completion. scispace.com

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source is a well-established green chemistry technique that can dramatically reduce reaction times from hours to minutes and often allows for solvent-free ("neat") conditions. tandfonline.commdpi.comresearchgate.net The direct reaction of a carboxylic acid and an amine can be accelerated under microwave heating, frequently without the need for any catalyst. tandfonline.comresearchgate.net For more complex substrates, a catalyst can be combined with microwave heating. For instance, the use of ceric ammonium nitrate (B79036) as a catalyst under microwave irradiation provides a rapid, solvent-free, and efficient method for direct amidation, yielding products with high purity and minimizing waste. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table presents generalized findings on the advantages of microwave-assisted synthesis.

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Several hours 8–15 minutes tandfonline.comresearchgate.net
Solvent Often required (e.g., Toluene) Often solvent-free mdpi.comresearchgate.net
Yield Variable to high High to quantitative tandfonline.comresearchgate.net
Energy Consumption High Low mdpi.com
Waste Generation Higher (solvent, byproducts) Minimal (often only water) nih.gov

Evaluating Greenness: Atom Economy and Process Mass Intensity

To quantify the environmental impact of a synthetic route, green chemistry metrics are employed.

Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Direct catalytic amidation methods have a very high theoretical atom economy, as the only molecule lost is water.

Process Mass Intensity (PMI) is a more holistic metric that calculates the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. ucl.ac.ukwhiterose.ac.uk Traditional amide syntheses using stoichiometric coupling agents have notoriously high PMIs due to the large mass of reagents and solvents required for the reaction and subsequent purification. ucl.ac.uk In contrast, green methods like enzymatic or microwave-assisted solvent-free catalysis can achieve significantly lower PMIs, indicating a much more sustainable process. scispace.com For example, studies comparing boric acid catalysis to routes involving acid chlorides or coupling reagents show that the catalytic route is decisively greener, primarily due to the elimination of waste-generating reagents. acs.orgacs.org

By applying these green chemistry principles, the synthesis of Nonanamide, N-[3-(dimethylamino)propyl]- can be shifted from a resource-intensive process to a more sustainable and efficient one.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques for Molecular Elucidation

High-resolution spectroscopy is crucial for the detailed structural assignment of molecules like Nonanamide (B72023), N-[3-(dimethylamino)propyl]-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's chemical makeup.

While specific experimental NMR spectra for Nonanamide, N-[3-(dimethylamino)propyl]- are not widely available in the public domain, a predicted analysis based on its structure provides valuable information. The expected ¹H and ¹³C NMR chemical shifts are instrumental in confirming the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The long alkyl chain of the nonanamide moiety would produce overlapping signals in the upfield region. The protons of the propyl chain and the dimethylamino group would have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift.

Predicted ¹H and ¹³C NMR Data for Nonanamide, N-[3-(dimethylamino)propyl]-

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (nonanoyl) ~0.88 (t) ~14.1
(CH₂)₆ ~1.26 (m) ~22.7-31.9
CH₂ (next to C=O) ~2.15 (t) ~36.5
C=O - ~173.5
NH ~6.5 (broad s) -
N-CH₂ (propyl) ~3.25 (q) ~39.0
C-CH₂-C (propyl) ~1.70 (quint) ~26.5
N(CH₃)₂-CH₂ ~2.20 (t) ~57.0

Note: Predicted values are based on standard chemical shift tables and may vary from experimental results. t = triplet, q = quartet, quint = quintet, m = multiplet, s = singlet.

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule. sphinxsai.com For Nonanamide, N-[3-(dimethylamino)propyl]-, these techniques would reveal characteristic vibrations for the amide linkage, the long alkyl chain, and the tertiary amine group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the amide C=O stretching vibration, typically around 1640 cm⁻¹. The N-H stretching of the secondary amide would appear as a distinct band around 3300 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch of the amide would also be visible, and the C-C and C-H vibrations of the alkyl backbone would produce characteristic signals. researchgate.net

Predicted Vibrational Frequencies for Nonanamide, N-[3-(dimethylamino)propyl]-

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H (Amide) Stretching ~3300 (broad) ~3300
C-H (Alkyl) Stretching 2850-2960 2850-2960
C=O (Amide I) Stretching ~1640 (strong) ~1640
N-H (Amide II) Bending ~1550 Weak
C-N (Amide) Stretching ~1240 ~1240

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of Nonanamide, N-[3-(dimethylamino)propyl]- would be expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation of the molecular ion would likely occur at the amide bond and adjacent to the tertiary amine. Alpha-cleavage next to the nitrogen of the dimethylamino group is a common fragmentation pathway for such amines, leading to a stable iminium ion. Cleavage of the amide bond can occur via multiple pathways, including McLafferty rearrangement if sterically feasible.

Predicted Mass Spectrometry Fragmentation for Nonanamide, N-[3-(dimethylamino)propyl]-

m/z Proposed Fragment Ion Fragmentation Pathway
242 [C₁₄H₃₀N₂O]⁺• Molecular Ion (M⁺•)
155 [C₉H₁₉CONH]⁺ Cleavage of the N-propyl bond
102 [HN(CH₂)₃N(CH₃)₂]⁺• Cleavage of the acyl C-N bond
85 [(CH₂)₃N(CH₃)₂]⁺ Cleavage of the N-propyl bond with charge on the amine fragment

Solid-State Structural Analysis

X-ray crystallography has been successfully used to determine the three-dimensional structure of guanidinium (B1211019) salts derived from N-[3-(dimethylamino)propyl]amine precursors. For instance, the crystal structure of N-[3-(dimethylamino)propyl]-N,N′,N′,N′′,N′′-pentamethylguanidinium tetraphenylborate (B1193919) has been elucidated. nih.gov In this salt, the central CN₃ unit of the guanidinium ion exhibits partial double-bond character with C-N bond lengths around 1.33-1.35 Å. nih.gov The geometry around the central carbon atom is nearly ideal trigonal-planar. nih.gov

Another related structure, a dicationic nonasubstituted bisamidinium salt, also features the N-[3-(dimethylamino)propyl] moiety. nih.govresearchgate.net In this compound, the bond lengths and angles around the nitrogen and carbon centers reveal delocalization of positive charges across the N/C/N and C/N/C planes. nih.govresearchgate.net

Crystallographic Data for a Related Guanidinium Salt

Compound N-[3-(dimethylamino)propyl]-N,N′,N′,N′′,N′′-pentamethylguanidinium tetraphenylborate nih.gov
Formula C₁₁H₂₇N₄⁺ · C₂₄H₂₀B⁻
Crystal System Orthorhombic
Space Group Pnma
a (Å) 20.5074 (7)
b (Å) 15.4134 (5)
c (Å) 9.8568 (3)
V (ų) 3115.62 (17)

| Z | 4 |

In the crystal structures of these N-[3-(dimethylamino)propyl]-derived salts, the packing is influenced by various intermolecular forces. In the case of the pentamethylguanidinium tetraphenylborate salt, C-H···π interactions are observed between the hydrogen atoms of the guanidinium cation and the phenyl rings of the tetraphenylborate anion. nih.gov These interactions contribute to the formation of a ladder-like chain of ions extending through the crystal lattice. nih.gov

Similarly, in the bisamidinium salt, C-H···π interactions are present between the cation's hydrogen atoms and the benzene (B151609) rings of the tetraphenylborate anions. nih.govresearchgate.net The benzene rings create aromatic pockets that encapsulate the bisamidinium ion, leading to a two-dimensional supramolecular arrangement. nih.govresearchgate.net These findings highlight the important role of the N-[3-(dimethylamino)propyl] group in directing the solid-state assembly of these complex salts.

Chromatographic and Separation Techniques for Purity Assessment

The purity of Nonanamide, N-[3-(dimethylamino)propyl]- is critical for its application, necessitating the use of precise and reliable analytical techniques. Chromatographic methods are central to assessing the purity of this compound, allowing for the separation, identification, and quantification of the main component from potential impurities, such as starting materials or by-products from its synthesis. The principal techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of fatty acid amidoamines like Nonanamide, N-[3-(dimethylamino)propyl]- due to its high resolution and sensitivity. Both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes can be adapted for this purpose.

Reverse-Phase HPLC (RP-HPLC): This is a commonly utilized method for separating medium-polarity compounds. For analogous molecules such as N-[3-(Dimethylamino)propyl]oleamide, RP-HPLC provides excellent separation. sielc.com The stationary phase is typically a nonpolar material (e.g., C18-silica), while the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid to ensure the analyte is in a consistent ionic state, which improves peak shape. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach, particularly useful for polar compounds that are weakly retained in RP-HPLC. A rapid UHPLC-MS/MS method developed for impurities in cocamidopropyl betaine, including structurally related amidoamines, successfully utilized a core-shell HILIC column. nih.govresearchgate.net This technique employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

For detection, a Diode Array Detector (DAD) can be used if the molecule contains a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. For enhanced sensitivity and specificity, HPLC can be coupled with Mass Spectrometry (HPLC-MS). nih.govresearchgate.net In some analyses of related amines, pre-column derivatization with reagents like dansyl chloride is performed to attach a chromophore or fluorophore, significantly increasing the response for UV or fluorescence detectors. researchgate.net

Representative HPLC Conditions for Structurally Similar Amidoamines

Parameter Method 1: RP-HPLC sielc.com Method 2: HILIC nih.govresearchgate.net
Analyte Type N-[3-(Dimethylamino)propyl]oleamide Lauramidopropyldimethylamine
Column Newcrom R1 (Reverse-Phase) Core-shell HILIC
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid Acetonitrile and Aqueous Buffer
Detection UV, ELSD, or MS Tandem Mass Spectrometry (MS/MS)

| Application | Purity analysis, preparative separation | Quantification of impurities |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While direct analysis of polar amines can sometimes be challenging due to potential peak tailing, GC is effectively used to determine the purity of related compounds like N-[3-(Dimethylamino)propyl]acrylamide, which has been shown to have a purity greater than 98.0% by this method. tcichemicals.com

To ensure accurate quantification and good chromatographic performance, a highly inert system, including the inlet liner and column, is preferred. Specialized columns designed for the analysis of amines are often employed. For complex matrices, coupling GC with a Mass Spectrometer (GC-MS or GC-MS/MS) provides definitive identification of impurities by comparing their mass spectra with reference libraries. mdpi.com The sample is typically dissolved in a suitable organic solvent before injection into the chromatograph.

Typical GC Parameters for Amine Analysis

Parameter Condition
Column Capillary column with a stationary phase suitable for amines (e.g., wax or specialized base-deactivated phases)
Carrier Gas Helium or Hydrogen
Injector Temperature 240 - 280 °C
Oven Program Temperature gradient, e.g., starting at 40-60 °C and ramping to 250-300 °C

| Detector | Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification and quantification |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and cost-effective method primarily used for qualitative analysis and for monitoring the progress of chemical reactions during the synthesis of Nonanamide, N-[3-(dimethylamino)propyl]-. It can rapidly separate the target compound from unreacted starting materials (e.g., nonanoic acid and N,N-dimethyl-1,3-propanediamine) and by-products.

In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. The separation is evaluated by calculating the Retention Factor (Rf) for each spot. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor.

Computational and Theoretical Chemistry Studies

Quantum-Chemical Modeling of Molecular Structure and Conformation

Quantum-chemical modeling would serve as the foundational step in the theoretical investigation of Nonanamide (B72023), N-[3-(dimethylamino)propyl]-. This approach utilizes the principles of quantum mechanics to calculate the molecule's stable three-dimensional structure.

Key Objectives and Hypothetical Findings:

Geometric Optimization: The primary goal would be to determine the most stable geometric arrangement of the atoms (the global minimum on the potential energy surface). This involves calculating equilibrium bond lengths, bond angles, and dihedral angles. For Nonanamide, N-[3-(dimethylamino)propyl]-, this would reveal the precise shape of the nonanoyl chain, the planarity of the amide group, and the spatial arrangement of the dimethylamino propyl moiety.

Conformational Isomers: Due to the flexibility of the alkyl chains, the molecule can exist in various conformations (conformers). Quantum-chemical calculations could identify and rank the energies of different stable conformers, providing insight into which shapes the molecule is most likely to adopt.

A hypothetical data table resulting from such a study might look like this:

ParameterCalculated Value (Hypothetical)
C=O Bond Length1.23 Å
C-N (Amide) Bond Length1.34 Å
N-H Bond Length1.01 Å
C-N-C Bond Angle (Amine)110.5°

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum-chemical method that offers a balance between accuracy and computational cost, making it ideal for studying the electronic properties of molecules the size of Nonanamide, N-[3-(dimethylamino)propyl]-.

Potential Applications and Predicted Insights:

Electronic Properties: DFT calculations would map the electron density distribution, highlighting electron-rich and electron-deficient areas of the molecule. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity indices can be calculated. For instance, the analysis could pinpoint the nucleophilic (electron-donating) and electrophilic (electron-accepting) sites. The tertiary amine and the amide oxygen would likely be identified as key nucleophilic centers.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

A summary of hypothetical DFT-derived data could be presented as follows:

PropertyPredicted Value (Hypothetical)
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.8 D

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods are precise, they are computationally intensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of the molecule over time.

Simulated Behaviors and Expected Outcomes:

Conformational Sampling: MD simulations would model the atomic motions of the molecule over nanoseconds or longer, providing a detailed picture of its flexibility. This would reveal the accessible conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers for converting between them.

Solvent Effects: Simulating the molecule in a solvent like water would show how intermolecular interactions with the solvent affect its preferred shape and dynamics.

Radius of Gyration: This parameter, calculated from MD trajectories, would provide a measure of the molecule's compactness and how it changes over time.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental findings.

Hypothetical Spectroscopic Predictions:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These correspond to the absorption peaks in an IR spectrum. For Nonanamide, N-[3-(dimethylamino)propyl]-, characteristic peaks for N-H stretching, C=O stretching, and C-N stretching would be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms. These predicted values would be instrumental in assigning the signals in experimentally obtained NMR spectra.

A comparison table might be structured as follows:

Vibrational ModeCalculated Frequency (cm⁻¹) (Hypothetical)
N-H Stretch3450
C-H Stretch (Alkyl)2900-2980
C=O Stretch (Amide)1685

Investigation of Intermolecular Association Phenomena (e.g., Hydrogen Bonding)

The structure of Nonanamide, N-[3-(dimethylamino)propyl]- suggests its potential to form intermolecular interactions, particularly hydrogen bonds, which are crucial in determining the physical properties of the substance in condensed phases.

Potential Areas of Investigation:

Dimerization and Aggregation: Computational models could be used to study the interaction between two or more molecules. The amide group (N-H) can act as a hydrogen bond donor, while the amide oxygen (C=O) and the tertiary amine nitrogen are potential hydrogen bond acceptors.

Interaction Energy: The strength of these intermolecular bonds could be calculated, determining the most stable arrangement of molecules in a dimer or larger cluster. This would provide insight into the forces governing the molecule's solid-state structure and liquid-phase behavior.

Chemical Reactivity and Mechanistic Investigations

Acyl Transfer Reactions Involving the Amide Linkage

Specific studies detailing acyl transfer reactions involving the amide linkage of Nonanamide (B72023), N-[3-(dimethylamino)propyl]- were not found in the reviewed literature. This area remains a potential field for future research to understand the stability and reactivity of the amide bond under various chemical conditions.

Protonation Equilibria and Basicity of the Tertiary Amine

Role as a Nucleophile or Ligand in Coordination Chemistry

The N-[3-(dimethylamino)propyl]- functional group within the molecule contains two potential donor sites: the nitrogen atom of the tertiary amine and the oxygen atom of the amide carbonyl group. This structure allows it to act as a potential chelating ligand in coordination chemistry. While studies on the full Nonanamide, N-[3-(dimethylamino)propyl]- molecule as a ligand are not detailed, research on the coordinating behavior of the 3-dimethylamino-1-propyl moiety provides significant insight into its potential role.

The 3-dimethylamino-1-propyl group has been successfully used in the design of chelating ligands for square-planar d8 transition metal complexes, specifically with Nickel (Ni), Palladium (Pd), and Platinum (Pt). illinois.edu In a notable study, compounds with the stoichiometry M[(CH₂)₃NMe₂]₂ (where M = Ni, Pd, Pt) were synthesized and characterized. illinois.edu In these complexes, two 3-dimethylamino-1-propyl ligands chelate to the metal center. illinois.edu The coordination occurs through a metal-carbon (M–C) sigma bond at one end of the propyl chain and a dative metal-nitrogen (M–N) bond from the tertiary amine at the other, forming a stable five-membered ring. illinois.edu

The geometry of these M[(CH₂)₃NMe₂]₂ complexes was confirmed to be square-planar, with the inner C₂N₂ coordination sphere arranged in a cis fashion. illinois.edu

Table 1: Selected Bond Distances and Angles for M[(CH₂)₃NMe₂]₂ Complexes

Parameter Ni[(CH₂)₃NMe₂]₂ Pd[(CH₂)₃NMe₂]₂ Pt[(CH₂)₃NMe₂]₂
Bond Distances (Å)
M–C 1.956(3) 2.059(4) 2.071(7)
M–N 2.138(2) 2.261(3) 2.235(6)
Bond Angles (deg)
C–M–C 93.3(2) 90.7(2) 88.5(3)
N–M–N 96.6(1) 95.8(1) 96.7(2)
C–M–N (intraligand) 85.3(1) 85.1(1) 85.9(3)

Source: Data derived from studies on M[(CH₂)₃NMe₂]₂ complexes. illinois.edu

The chelation of the 3-dimethylamino-1-propyl ligand significantly enhances the thermal stability of its metal complexes. illinois.edu This stabilization is attributed to the formation of the five-membered chelate ring. The thermal stability of the synthesized M[(CH₂)₃NMe₂]₂ compounds was found to increase in the order Ni < Pd < Pt. illinois.edu

Ni[(CH₂)₃NMe₂]₂ : Decomposes at temperatures above -78 °C. illinois.edu

Pd[(CH₂)₃NMe₂]₂ : Decomposes above 0 °C. illinois.edu

Pt[(CH₂)₃NMe₂]₂ : Exhibits significantly higher stability, with a thermolysis onset temperature of 130 °C. illinois.edu

The primary decomposition pathway for the platinum complex was identified as β-hydrogen elimination. This mechanism is advantageous as it leads to the formation of volatile byproducts, resulting in the deposition of relatively pure platinum metal, making the complex a potentially useful precursor for chemical vapor deposition (CVD). illinois.edu

Table 2: Thermal Stability of M[(CH₂)₃NMe₂]₂ Complexes

Compound Decomposition Onset Temperature (°C) Primary Decomposition Mechanism
Ni[(CH₂)₃NMe₂]₂ > -78 Not specified
Pd[(CH₂)₃NMe₂]₂ > 0 Not specified
Pt[(CH₂)₃NMe₂]₂ 130 β-Hydrogen Elimination

Source: Data from research on M[(CH₂)₃NMe₂]₂ complexes. illinois.edu

Participation in Catalytic Processes (e.g., as coupling reagents)

No specific studies describing the use of Nonanamide, N-[3-(dimethylamino)propyl]- as a coupling reagent or its participation in other catalytic processes were identified in the reviewed scientific literature.

Polymer Chemistry and Material Science Applications

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, well-defined architectures, and narrow molecular weight distributions. researchgate.net DMAPMA has been successfully polymerized using this method, particularly in its protonated hydrochloride form (DMAPMA·HCl), to create precisely engineered macromolecules. rsc.orgrsc.org

The RAFT homopolymerization of DMAPMA·HCl has been studied in detail to establish optimal conditions for a controlled process. researchgate.netrsc.org Research has shown that conducting the polymerization at 70°C in a 2:1 solvent mixture of water (at an acidic pH) and 2-propanol yields well-defined homopolymers. rsc.orgrsc.org Key components for this controlled polymerization include 4-cyanopentanoic acid dithiobenzoate (CTP) as the chain transfer agent (CTA) and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.orgrsc.org

The kinetic data from these studies confirm that the polymerization exhibits characteristics of a "controlled/living" free radical process. researchgate.net Calculations of theoretical molecular weights (Mn,th), chain transfer constants (Ctr), and propagation rate constants (kp) align with the expected values for a controlled polymerization. researchgate.net This controlled behavior is crucial as it allows for the synthesis of polymers with predictable chain lengths and low polydispersity, and the retention of the dithioester chain end groups allows for further chain extension reactions. rsc.orgrsc.org

ParameterCondition/ComponentReference
MonomerN-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) rsc.orgrsc.org
Polymerization TechniqueReversible Addition-Fragmentation Chain Transfer (RAFT) researchgate.netrsc.org
Optimal SolventWater (acidic pH) / 2-propanol (2:1 ratio) rsc.orgrsc.org
Chain Transfer Agent (CTA)4-Cyanopentanoic acid dithiobenzoate (CTP) rsc.orgrsc.org
Initiator4,4′-Azobis(4-cyanovaleric acid) (ACVA) rsc.orgrsc.org
Temperature70 °C rsc.org

The well-defined homopolymer of DMAPMA·HCl, synthesized via RAFT, can serve as a macro-chain transfer agent (macro-CTA) for subsequent polymerization steps. rsc.org This strategy has been effectively used to create diblock copolymers by chain-extending with various functional monomers. rsc.orgrsc.org

Examples of monomers used in successful diblock copolymerization with p(DMAPMA·HCl)-based macro-CTAs include:

2-Lactobionamidoethyl methacrylamide (B166291) (LAEMA) rsc.org

2-Aminoethyl methacrylamide hydrochloride (AEMA) researchgate.netrsc.org

N-(3-Aminopropyl) morpholine (B109124) methacrylamide (MPMA) researchgate.netrsc.org

2-Methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) rsc.org

In addition to block copolymers, statistical copolymers of DMAPMA·HCl with these monomers have also been synthesized. rsc.org Beyond RAFT, conventional radical copolymerization of DMAPMA with monomers like methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA) has been explored to determine monomer reactivity ratios. tandfonline.comresearchgate.net For instance, in benzene (B151609), the reactivity ratios for the DMAPMA-MMA copolymerization were found to be 0.40 and 1.60, respectively. researchgate.net

Development of Functional Polymeric Materials

The unique chemical structure of DMAPMA makes it an ideal candidate for creating advanced functional materials, particularly those that can respond to environmental stimuli like pH. sigmaaldrich.com

The tertiary amine group in the DMAPMA unit is responsible for its pH-responsive behavior. This group can be protonated at lower pH values, leading to increased hydrophilicity and chain extension due to electrostatic repulsion. Conversely, at higher pH values, the amine is deprotonated, making the polymer more hydrophobic and causing it to collapse or aggregate. This reversible transition has been harnessed to create a variety of "smart" materials. mdpi.com

Copolymerization of DMAPMA is a common strategy to impart pH-sensitivity to materials. nih.gov For example, hydrogels synthesized by copolymerizing DMAPMA with itaconic acid exhibit pH-sensitive swelling, making them suitable for controlled drug delivery applications. researchgate.net Similarly, copolymers of DMAPMA with methyl methacrylate show a lower critical solution temperature (LCST) that can be tuned by adjusting the pH, a property that is absent in the DMAPMA homopolymer except at very high pH levels. nih.govmdpi.com

Polymer brushes, which are dense assemblies of polymer chains tethered to a surface, can be fabricated using DMAPMA to create functional, responsive surfaces. Surface-initiated RAFT (SI-RAFT) polymerization is a key technique for growing well-defined cationic poly(DMAPMA) brushes from substrates like silicon wafers. researchgate.net

The process typically involves:

Silanization: The silicon wafer surface is functionalized with an agent like 3-aminopropyltriethoxysilane (B1664141) (APTS). researchgate.net

RAFT Agent Immobilization: A RAFT agent is chemically bonded to the functionalized surface. researchgate.net

Polymerization: The DMAPMA monomer is polymerized from the surface-bound RAFT agent, allowing for precise control over the thickness and grafting density of the resulting polymer brush. researchgate.net

The formation of these homogeneous, tethered poly(DMAPMA) films has been confirmed using various surface analysis techniques, including X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM). researchgate.net Such responsive surfaces have potential applications in creating antimicrobial coatings and biomedical devices. Furthermore, thermo- and pH-responsive polymer brushes have been synthesized via a "grafting-through" RAFT approach by copolymerizing DMAPMA with other functional monomers. mdpi.com

DMAPMA-based polymers are widely used in the formulation of colloidal systems and hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water, and those containing DMAPMA often exhibit pH-sensitive swelling behavior. sigmaaldrich.comresearchgate.net For instance, self-healing hydrogels with antimicrobial properties have been developed by first synthesizing P(DMAPMA-stat-DAA) copolymers via RAFT polymerization and then quaternizing the tertiary amine groups. nih.gov These hydrogels demonstrate a controlled, pH-sensitive release of encapsulated drugs. nih.gov The mechanical properties of poly(DMAPMAAm) hydrogels can also be significantly improved by using templates like cetyltrimethylammonium bromide during polymerization. rsc.org

Engineering of Polymeric Systems for Targeted Research Applications

Polymers incorporating the N-[3-(dimethylamino)propyl] functional group, particularly those derived from N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), are of significant interest in materials science. The tertiary amine group provides a combination of hydrophilicity and pH-responsiveness, making these polymers "smart" materials that can adapt to their environment. mdpi.com This unique characteristic allows for the engineering of sophisticated polymeric systems for a range of targeted research applications, from biomedical devices to environmental remediation.

Biomaterial Research and Biocompatible Coatings

The inherent properties of polymers containing the N-[3-(dimethylamino)propyl] group make them excellent candidates for biomaterial research. Their hydrophilicity and cationic nature are key to developing materials that can interact favorably with biological systems.

Hydrogels are a primary application in this area. Copolymers of DMAPMA can be synthesized to form hydrogels with tunable properties. nih.gov These three-dimensional polymer networks can absorb large amounts of water, mimicking the soft tissue environment. Research has demonstrated the creation of self-healing, pH-responsive hydrogels using DMAPMA-based copolymers. nih.gov These materials can be engineered for applications such as controlled drug release, where changes in the physiological pH trigger swelling or collapse of the hydrogel network. nih.govresearchgate.net

In the field of biocompatible coatings, DMAPMA-based polymers are used to modify the surfaces of medical devices. These coatings can enhance biocompatibility and reduce the body's foreign body response. For instance, quaternization of the tertiary amine in the DMAPMA monomer can impart potent antimicrobial properties to the polymer. nih.gov This creates surfaces that can actively kill bacteria, a crucial feature for implants and other medical devices prone to infection. The ability to form stable, biocompatible polymer brushes on various substrates further extends their utility in creating advanced biomaterial interfaces. researchgate.net

Polymer SystemKey PropertiesResearch ApplicationReference
P(DMAPMA-stat-DAA) HydrogelSelf-healing, pH-responsive, Antimicrobial (after quaternization)Controlled drug release (Doxorubicin, Ovalbumin) nih.gov
Cellulose/poly(DMAPMA) HydrogelpH and Temperature responsive, Tunable mechanical strengthSmart biomaterials with adjustable swelling and mechanical properties nih.gov
Chitosan-g-poly(DMAPMAAm) CopolymersBiocompatible, Cationic, Hydrolytically stableInvestigated as potential gene delivery agents with low cytotoxicity acs.org

Carrier Systems for Non-Therapeutic Payloads (e.g., Gene Delivery Vectors as Research Tools)

The cationic nature of polymers derived from DMAPMA makes them highly effective as non-viral vectors for gene delivery. xiahepublishing.com Gene therapy and related research often require a carrier to protect nucleic acids (like plasmid DNA or siRNA) and transport them into cells. mdpi.com Cationic polymers can electrostatically bind to the negatively charged phosphate (B84403) backbone of nucleic acids, condensing them into nanoparticles known as polyplexes. researchgate.netnih.gov

DMAPMA-based polymers are advantageous because their charge density and structure can be precisely controlled through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net This allows for the synthesis of well-defined polymers optimized for gene delivery. researchgate.net Research has shown that cationic glycopolymers containing DMAPMA exhibit excellent cell viability and can effectively complex with siRNA. researchgate.net

To improve the biocompatibility and stability of these gene delivery systems, DMAPMA is often copolymerized with other monomers. For instance, block copolymers with poly(ethylene glycol) (PEG) or 2-(methacryloyloxyethyl phosphorylcholine) (MPC) create a hydrophilic, charge-shielding corona around the polyplex. nih.gov This "stealth" layer reduces non-specific interactions with blood components and can lower cytotoxicity, which are critical challenges for in vivo applications. nih.govmdpi.com Copolymers of DMAPMA and N-isopropylacrylamide (NIPAAm) have also been explored, creating thermosensitive vectors that can release their genetic payload in response to temperature changes. nih.gov

Polymer VectorPayloadKey FindingsReference
pDMAEMA-block-pHEMApDNALower cytotoxicity than PEI 25 kDa; formed stable polyplexes of 100-170 nm. Enhanced transfection efficacy compared to pDMAEMA homopolymer. mdpi.com
DMAEMA-MPC Diblock CopolymersDNAFormed sterically stabilized, condensed DNA complexes of 120-140 nm. MPC block acts as a biocompatible stabilizer. nih.gov
Copolymers of DMAEMA and NIPAAmPlasmid DNAFormation of stable complexes around 200 nm is a prerequisite for efficient transfection. High molecular weight polymers formed more stable complexes at 37°C. nih.gov
Chitosan-poly(DMAPMAAm) CopolymerssiRNADesigned as a carrier with two-step interaction capability (endosomal and extracellular pH). Showed good complexation with siRNA. acs.org

Flocculants for Environmental and Industrial Processes

Polymers containing cationic groups are widely used as flocculants in water and wastewater treatment. koszalin.plpolydadmac.com The principle of flocculation involves destabilizing suspended colloidal particles, causing them to aggregate into larger flocs that can be easily removed by sedimentation or filtration. researchgate.netyuncangchemical.com Cationic polymers, such as those derived from DMAPMA, are particularly effective because many suspended particles in industrial wastewater (e.g., clays, organic matter) are negatively charged. yuncangchemical.com

The mechanism of action for these polymeric flocculants involves two main processes: charge neutralization and polymer bridging. mdpi.com The positively charged dimethylamino groups on the polymer chain neutralize the negative surface charges of the particles, reducing electrostatic repulsion and allowing them to come closer together. yuncangchemical.com Subsequently, the long polymer chains can adsorb onto multiple particles simultaneously, forming physical bridges that bind the particles into large, robust flocs. mdpi.com

DMAPMA-based polymers have been developed as synthetic flocculants for various applications. Research has demonstrated their use in harvesting microalgae, a process important for biofuel production. A novel flocculant created by copolymerizing DMAPMA with an unsaturated polyether macromonomer showed high oil removal rates (over 75%) when treating produced liquids from polymer flooding in oilfields. figshare.com This high efficiency is attributed to the polymer's ability to reduce the interfacial elastic modulus and strengthen the attraction between oil droplets, promoting coalescence. figshare.com The versatility and high performance of DMAPMA-containing polymers make them a significant area of research for developing next-generation flocculants for challenging industrial wastewater streams. kowachemical.com

Flocculant SystemWastewater TypePerformance MetricMechanismReference
Copolymer of DMAPMA and Polyether (PMAP)Produced liquids from oil polymer flooding>75% oil removal rate at 150 mg/LCharge neutralization, Interfacial adsorption, Enhanced oil droplet coalescence figshare.com
DMAPMA-based synthetic flocculantMicroalgae suspensionEffective harvesting of microalgaeCharge neutralization of negatively charged algae cells
General Polyacrylamide-based Cationic FlocculantsGeneral Industrial WastewaterHigh efficiency in removing suspended solidsPolymer bridging and charge neutralization koszalin.plmdpi.com

Biological and Biochemical Research Applications in Vitro and Mechanistic Studies

Molecular Interactions with Biological Macromolecules

The amphiphilic nature of Nonanamide (B72023), N-[3-(dimethylamino)propyl]- and its analogs dictates their interaction with biological macromolecules, driven by both electrostatic and hydrophobic forces.

Ligand-Receptor Binding Studies (e.g., Monoamine Transporters using Citalopram (B1669093) Analogues)

Monoamine transporters (MATs), including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft. frontiersin.org These transporters are the primary targets for many antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs). frontiersin.orgnih.gov

Citalopram, an SSRI, is structurally defined as 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. nih.gov Research into analogues of citalopram aims to explore the structure-activity relationships at the monoamine transporters. nih.gov Studies have synthesized and evaluated series of citalopram analogues with substitutions at various positions to probe the binding sites of SERT. nih.govnih.gov While these studies focus on the specific bicyclic structure of citalopram, the presence of the N-[3-(dimethylamino)propyl] side chain is a shared feature. However, specific binding studies focusing solely on the linear alkylamide structure of Nonanamide, N-[3-(dimethylamino)propyl]- at monoamine transporters are not extensively documented in the currently available literature. The affinity of ligands for these transporters is typically evaluated through competitive binding assays using radiolabeled ligands. nih.gov

Enzymatic Inhibition and Activation Studies (e.g., Histamine (B1213489) N-Methyltransferase)

Histamine N-methyltransferase (HNMT) is a key enzyme in histamine metabolism, particularly within the central nervous system. mdpi.com It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to histamine, converting it into the inactive Nτ-methylhistamine. wikipedia.org Inhibition of HNMT can increase histamine levels, a therapeutic strategy being explored for certain neurological disorders. mdpi.com

A variety of structurally diverse compounds have been identified as potent HNMT inhibitors, including the antihistamine diphenhydramine (B27) and the antimalarial drug amodiaquine, with inhibition constants in the nanomolar range. nih.govresearchgate.net These inhibitors typically occupy the histamine-binding site, blocking access for the natural substrate. nih.gov While research has been conducted on various dimethylamine-containing compounds, specific enzymatic inhibition studies detailing the direct effects of Nonanamide, N-[3-(dimethylamino)propyl]- on HNMT are not prominently featured in the scientific literature. nih.gov

Investigations of Nucleic Acid Complexation and Delivery Mechanisms (e.g., pDNA)

Cationic amphiphiles, such as Nonanamide, N-[3-(dimethylamino)propyl]-, are investigated for their potential in gene delivery. The positively charged dimethylamino headgroup can interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids like plasmid DNA (pDNA). lu.semdpi.com This interaction leads to the condensation of DNA into compact nanoparticle structures known as polyplexes or lipoplexes. nih.govresearchgate.net

This complexation offers two primary advantages for gene delivery:

Protection: The condensed structure helps protect the nucleic acid cargo from degradation by nucleases in the extracellular and intracellular environments. nih.govnih.gov

Cellular Entry: The net positive charge of the complex facilitates binding to and entry into negatively charged cell membranes, which is a critical step for transfection. nih.gov

The efficiency of DNA complexation and subsequent gene transfection is influenced by the molecular structure of the cationic amphiphile, including the length of the hydrophobic tail and the nature of the headgroup. nih.gov While the general principles are well-established for cationic lipids and polymers, specific studies quantifying the pDNA complexation efficiency of Nonanamide, N-[3-(dimethylamino)propyl]- are required to fully characterize its potential in this application.

Modulation of Microbial Systems in Research Settings

The surfactant properties of Nonanamide, N-[3-(dimethylamino)propyl]- and related compounds are central to their antimicrobial effects. They act on microbial cell membranes, leading to disruption and loss of viability.

In Vitro Studies on Microbial Growth Modulation

Alkylamidopropyl dimethylamines are a class of cationic surfactants that exhibit broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes. researchgate.netresearchcommons.org The positively charged cationic head interacts with negatively charged components of the cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria), leading to adsorption at the cell surface. researchcommons.orgmdpi.com Subsequently, the hydrophobic alkyl chain penetrates the lipid bilayer, disrupting its integrity, causing leakage of intracellular contents and ultimately leading to cell death. mdpi.com

The effectiveness of these compounds is often related to the length of the alkyl chain, with optimal activity typically observed for medium-chain lengths (C12-C14). researchcommons.org Studies on related compounds, such as Myristamidopropyl dimethylamine (B145610) (MAPD), have demonstrated significant bactericidal and fungicidal activity. sigmaaldrich.comresearchgate.net

Evaluation of Antimicrobial Activity Against Specific Microorganisms (e.g., Acanthamoeba)

Compounds in the amidopropyl dimethylamine class have shown significant promise as anti-amoebic agents. Acanthamoeba is a free-living protozoan that can cause a severe eye infection known as Acanthamoeba keratitis, which is notoriously difficult to treat due to the organism's ability to transform from an active trophozoite into a highly resistant cyst form. nih.govmdpi.com

Myristamidopropyl dimethylamine (MAPD), an analogue of Nonanamide, N-[3-(dimethylamino)propyl]- with a C14 alkyl chain, has been extensively studied for its potent activity against both Acanthamoeba trophozoites and, crucially, the resilient cysts. nih.govnih.gov Research has shown that MAPD has low minimum cysticidal concentrations (MCC), defined as the lowest concentration that prevents excystment and trophozoite replication. nih.gov Time-kill assays demonstrate rapid cysticidal action, with significant log reductions in viable cysts observed within hours. researchgate.netnih.gov The amoebicidal activity is attributed to the surfactant's ability to disrupt the cellular membrane. researchgate.net

Studies comparing various alkyl chain lengths within the amidopropyl dimethylamine family have found that unsaturated C18 chains (e.g., Oleamidopropyl dimethylamine and Elaidamidopropyl dimethylamine) can exhibit even greater activity than the saturated C14 (Myristamidopropyl) analogue. nih.govbham.ac.uk

MCC: Minimum Cysticidal Concentration; MTAC: Minimum Trophozoite Amoebicidal Concentration.

Effects on Extracellular Enzymatic Activities of Microbes

Nonanamide, N-[3-(dimethylamino)propyl]-, as a cationic surfactant, primarily exerts its antimicrobial effects by disrupting microbial cell integrity rather than by directly inhibiting specific extracellular enzymes in the external environment. The mechanism involves a multi-step process that leads to a general breakdown of cellular function, which in turn affects all enzymatic processes, including those involving extracellular enzymes.

Microorganisms secrete extracellular enzymes to break down large, complex polymers in their environment into smaller molecules that can be transported into the cell for nutrition. researchgate.netnih.gov The activity of these enzymes is critical for microbial survival and proliferation. mdpi.com Cationic surfactants, characterized by a hydrophobic alkyl tail and a positively charged headgroup, interact electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. researchcommons.org

This initial binding is followed by the insertion of the hydrophobic nonanamide tail into the lipid bilayer. researchcommons.orgresearchgate.net This process disrupts the structural integrity of the cell membrane, increasing its permeability and causing the leakage of essential intracellular components like ions, metabolites, and proteins. researchcommons.org Ultimately, this leads to cell lysis and death. researchcommons.orgnih.gov

The disruption of the cell membrane and subsequent lysis has a profound, albeit indirect, effect on extracellular enzymatic activity. The breakdown of the cell's structural and metabolic integrity halts the regulated synthesis and secretion of these enzymes. Furthermore, the massive efflux of intracellular contents and the disintegration of the cell create an environment where the delicate balance required for enzymatic function is lost. This cellular collapse effectively terminates the microbe's ability to process external nutrients via its extracellular enzymes.

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

The investigation of structure-activity relationships (SAR) for Nonanamide, N-[3-(dimethylamino)propyl]- relies on the systematic design and synthesis of structural analogues. This approach allows researchers to identify the key molecular features responsible for its biological activity. researchgate.net The synthesis of these compounds is generally achieved through a straightforward amidation reaction.

The core synthesis involves reacting N,N-dimethyl-1,3-propanediamine (DMAPA) with a fatty acid or its derivative. To produce Nonanamide, N-[3-(dimethylamino)propyl]-, Nonanoic acid (a C9 fatty acid) is used. By substituting Nonanoic acid with other fatty acids of varying chain lengths (e.g., from C6 to C24), a homologous series of N-[3-(dimethylamino)propyl] alkanamides can be created. google.comresearchgate.net This variation in the hydrophobic tail is a primary strategy for probing SAR. researchcommons.orgresearchgate.net

Further modifications can be made to the hydrophilic headgroup. For instance, the tertiary amine can be quaternized to create permanently cationic surfactants, or substituted with other functional groups to explore the effects of steric bulk and charge distribution on activity. nih.gov The generation of such a library of related compounds is a fundamental practice in medicinal chemistry and materials science to optimize the performance of a lead compound. frontiersin.orgresearchgate.net

A general synthetic scheme is as follows: N,N-dimethyl-1,3-propanediamine is dissolved in a suitable solvent, to which the selected fatty acid (e.g., dodecanoic acid, tetradecanoic acid, hexadecanoic acid) is added. The reaction is typically driven to completion by heat and the removal of water, often with the use of a catalyst. researchgate.net

SAR studies on N-[3-(dimethylamino)propyl] alkanamides and related cationic surfactants have established a clear correlation between specific structural features and their in vitro biological activities, particularly their antimicrobial efficacy. The two primary molecular domains that influence activity are the hydrophobic alkyl chain and the hydrophilic (cationic) headgroup.

The Hydrophobic Alkyl Chain: The length of the fatty acid chain is a critical determinant of antimicrobial potency. researchgate.net

Optimal Activity: Maximum bactericidal activity is typically observed for compounds with alkyl chain lengths between 12 and 16 carbons (C12 to C16). researchcommons.orgresearchgate.net One study on related N-(3-(Dimethyl Benzyl (B1604629) Ammonio) Propyl) Alkanamide derivatives found the C12 analogue to be the most effective. researchgate.net This optimal length is believed to represent a balance between sufficient hydrophobicity to penetrate the bacterial cell membrane and adequate water solubility to reach the cell. researchcommons.org

Reduced Activity: Chains that are too short (e.g., fewer than 4 carbons) or too long (e.g., more than 18 carbons) show significantly diminished or no antimicrobial activity. researchcommons.orgresearchgate.net Shorter chains may not sufficiently disrupt the lipid bilayer, while longer chains may have poor solubility in aqueous media or become sterically hindered, preventing effective interaction with the cell.

The Hydrophilic Headgroup: The dimethylamino propyl group provides the molecule with its hydrophilic character and, upon protonation in acidic to neutral conditions, a positive charge. This cationic nature is crucial for the initial electrostatic attraction to the negatively charged surface of microbial membranes, which is the first step in its mechanism of action. researchcommons.orgresearchgate.net

The following table summarizes the general SAR findings for this class of compounds.

Structural FeatureModificationObserved Effect on In Vitro Antimicrobial Activity
Hydrophobic Alkyl Chain Chain length of C12-C16Optimal bactericidal activity observed. researchcommons.orgresearchgate.net
Chain length < C4 or > C18Significant decrease or loss of activity. researchcommons.org
Hydrophilic Headgroup Tertiary Amine (Cationic at low pH)Essential for electrostatic attraction to negatively charged microbial membranes. researchcommons.orgresearchgate.net

Application as Biochemical Reagents and Probes (e.g., Protein Modifying Reagents)

While Nonanamide, N-[3-(dimethylamino)propyl]- is primarily used as a surfactant, its fundamental chemical structure provides a potential scaffold for the development of specialized biochemical reagents and probes. thermofisher.com The creation of such tools, often used in activity-based protein profiling (ABPP), allows for the investigation of complex biological systems. nih.gov

A biochemical probe is a molecule designed to interact with a specific biological target (like an enzyme or receptor) and report on that interaction, often through an attached reporter tag (e.g., a fluorophore, biotin, or a click-chemistry handle). nih.gov The design of such a probe based on the Nonanamide, N-[3-(dimethylamino)propyl]- structure would leverage its inherent amphiphilic properties, which facilitate interaction with proteins and biological membranes.

Potential Modifications for Probe Development:

Attachment of a Reporter Group: The tertiary amine of the headgroup or the terminal end of the alkyl chain could be chemically modified to attach a reporter tag. This would require a synthetic strategy that preserves the core structure responsible for its biological interactions. nih.gov

Introduction of a Reactive Group: To act as a protein modifying reagent, a reactive functional group (a "warhead") could be incorporated into the molecule. This would allow the probe to form a covalent bond with its target protein, enabling enrichment and identification of the protein. researchgate.net

Photoaffinity Labeling: A photoreactive group could be added to the structure. Upon exposure to UV light, this group would form a covalent bond with any nearby molecules, allowing researchers to map the binding site of the compound within a protein or membrane. researchgate.net

Although the direct application of Nonanamide, N-[3-(dimethylamino)propyl]- as a widely used biochemical probe is not extensively documented, the design and synthesis of analogues based on its structure is a viable strategy for creating novel chemical tools to study protein-lipid interactions and explore enzyme active sites. nih.govnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Advancements in Asymmetric Synthesis and Chiral Analogues

The development of stereoselective synthetic methods is a cornerstone of modern medicinal chemistry and materials science. For N-[3-(dimethylamino)propyl]nonanamide, the introduction of chirality could unlock novel biological activities and material properties. Future research is anticipated to focus on the asymmetric synthesis of chiral analogues, which could be achieved through several innovative strategies.

One promising avenue is the use of chiral catalysts in the amidation reaction. While the synthesis of related chiral amines has been extensively studied, applying these methods to N-[3-(dimethylamino)propyl]nonanamide presents a unique challenge and opportunity. yale.edu Research into enantioselective three-component radical reactions, for instance, could be adapted to produce chiral γ-amino acid derivatives that can be precursors to chiral N-[3-(dimethylamino)propyl] amides. nih.gov Furthermore, the development of novel chiral Brønsted acids or transition metal complexes as catalysts could enable the direct and highly enantioselective synthesis of these compounds from readily available starting materials. nih.gov

Another key area of future investigation will be the synthesis and characterization of diastereomeric analogues. By introducing stereocenters into either the nonanoyl group or the diamine moiety, researchers can create a library of compounds with distinct three-dimensional structures. These chiral analogues would be invaluable for studying structure-activity relationships, particularly in biological systems where stereochemistry often dictates molecular recognition and efficacy. The exploration of chiral Ni(II) complexes of Schiff bases, which have been successful in the asymmetric synthesis of tailor-made amino acids, could provide a template for the stereocontrolled synthesis of chiral N-[3-(dimethylamino)propyl]nonanamide derivatives. mdpi.com

Integration into Novel Supramolecular Assemblies and Smart Materials

The unique amphiphilic nature of N-[3-(dimethylamino)propyl]nonanamide, possessing both a long hydrophobic alkyl chain and a hydrophilic tertiary amine group, makes it an excellent candidate for the construction of supramolecular assemblies and "smart" materials. These are materials that can respond to external stimuli such as pH, temperature, or the presence of specific molecules.

Future research is expected to explore the incorporation of this amide into self-assembling systems like micelles, vesicles, and hydrogels. The pH-responsive nature of the dimethylamino group allows for the tuning of these assemblies. At low pH, protonation of the tertiary amine would lead to increased water solubility and potentially the disassembly of aggregates, while at higher pH, the neutral amine would favor self-assembly. This reversible behavior is highly desirable for applications in drug delivery and sensing. Research on copolymers based on the related monomer N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm) has already demonstrated the potential for creating pH-, thermo-, and CO2-sensitive materials. mdpi.com Similar principles could be applied to systems incorporating N-[3-(dimethylamino)propyl]nonanamide.

Furthermore, the integration of N-[3-(dimethylamino)propyl]nonanamide into polymer backbones could lead to the development of novel smart materials. For instance, grafting these amide moieties onto polymer chains could create surfaces with tunable hydrophobicity and bio-adhesion properties. Such materials could find applications in biomedical devices, antifouling coatings, and controlled-release systems. The synthesis of copolymers with other functional monomers could further expand the range of stimuli-responsiveness and functionality. researchgate.net

Elucidation of Complex Biological Interaction Mechanisms at the Molecular Level

While the biological activities of related cationic surfactants and polymers have been investigated, a detailed molecular-level understanding of the interactions of N-[3-(dimethylamino)propyl]nonanamide with biological systems is a critical area for future research. researchgate.net The presence of a tertiary amine suggests potential interactions with negatively charged biological macromolecules such as DNA, RNA, and acidic proteins.

A significant research trajectory will involve elucidating the mechanisms of interaction with cell membranes. The amphiphilic character of the molecule suggests it may intercalate into the lipid bilayer, potentially disrupting membrane integrity or modulating the function of membrane-bound proteins. Advanced biophysical techniques, such as solid-state NMR, neutron scattering, and molecular dynamics simulations, will be instrumental in visualizing these interactions at an atomic resolution. Understanding these fundamental processes is crucial for developing potential applications in areas such as antimicrobial agents or transfection reagents for gene delivery. Copolymers containing the N-[3-(dimethylamino)propyl] methacrylamide (B166291) moiety have been investigated as carriers for siRNA, indicating the potential of this functional group in nucleic acid delivery. researchgate.netacs.orgacs.org

Moreover, future studies will likely focus on identifying specific protein targets of N-[3-(dimethylamino)propyl]nonanamide and its chiral analogues. Techniques such as chemical proteomics and affinity-based pulldown assays could be employed to identify binding partners and unravel the downstream cellular pathways that are modulated. This knowledge will be essential for understanding any potential therapeutic effects or toxicological profiles.

Development of Advanced Analytical Tools Utilizing N-[3-(dimethylamino)propyl] Amides

The unique chemical properties of N-[3-(dimethylamino)propyl] amides can be leveraged for the development of novel analytical tools and methodologies. The tertiary amine group, for example, can act as a proton sponge or a binding site for metal ions, making these compounds interesting candidates for new types of sensors and separation media.

One area of future research is the development of ion-selective electrodes or optical sensors based on N-[3-(dimethylamino)propyl]nonanamide or its derivatives. The ability of the tertiary amine to interact with specific ions could be translated into a measurable electrical or optical signal. Such sensors could find applications in environmental monitoring, clinical diagnostics, and industrial process control.

Furthermore, the incorporation of N-[3-(dimethylamino)propyl] amide moieties into stationary phases for chromatography could lead to new separation materials with unique selectivity. The mixed-mode interaction capabilities, involving both hydrophobic and ion-exchange interactions, could enable the separation of complex mixtures of analytes that are challenging to resolve with conventional methods. Research into the synthesis of carboxylic acid N-[3-(dimethylamino)propyl]amides has highlighted their potential as cationic surfactants, a property that could be exploited in chromatographic applications. researchgate.net The development of chiral stationary phases based on enantiomerically pure analogues of N-[3-(dimethylamino)propyl]nonanamide would also be a significant advancement for enantioselective separations.

Q & A

Q. What are the standard synthetic routes for preparing N-[3-(dimethylamino)propyl]nonanamide?

The synthesis typically involves coupling a nonanoyl chloride derivative with 3-(dimethylamino)propylamine. A common method uses dichloromethane or tetrahydrofuran as solvents, with reaction temperatures maintained at 0–25°C to control exothermicity. Intermediate purification may involve column chromatography or recrystallization . For lab-scale synthesis, coupling agents like oxalyl chloride (as in oxamide derivatives) or carbodiimides (e.g., EDCI) are effective, with yields optimized by adjusting stoichiometric ratios and reaction times .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and amide linkage (δ ~6.5–8.0 ppm for NH in DMSO-d₆).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., C₁₅H₃₀N₂O for Nonanamide derivatives) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity, especially for intermediates prone to side reactions .

Q. What are the common reactivity profiles of this compound in organic synthesis?

The dimethylamino group enables nucleophilic substitution (e.g., quaternization with alkyl halides) or coordination with metal catalysts. The amide bond is susceptible to hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 3-(dimethylamino)propylamine and nonanoic acid. Reductive amination or cross-coupling reactions may require protecting groups to prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

  • Solvent Selection : Replace dichloromethane with less toxic alternatives (e.g., ethyl acetate) while maintaining polarity to dissolve intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 24h to 6h .
  • Temperature Control : Employ flow chemistry for exothermic steps to improve heat dissipation and scalability .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Cross-validate data using multiple techniques:

  • DSC/TGA for melting/decomposition points.
  • Solubility Tests : Compare results in polar (water, DMSO) vs. nonpolar (hexane) solvents. Contradictions may arise from polymorphic forms or residual solvents; crystallize the compound under controlled conditions and re-analyze .

Q. What experimental designs are critical for studying biological interactions (e.g., enzyme inhibition)?

  • Dose-Response Assays : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values.
  • Controls : Include positive (known inhibitors) and negative (vehicle-only) controls.
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on gold arrays (as in ) to measure binding kinetics .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture Sensitivity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis.
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Considerations

Q. What strategies resolve challenges in synthesizing analogs with modified alkyl chains?

  • Chain Length Variation : Replace nonanoyl chloride with octanoyl (C8) or decanoyl (C10) derivatives. Monitor steric effects on reaction kinetics via time-resolved FTIR .
  • Functional Group Compatibility : Use Boc-protected amines if subsequent reactions involve acidic/basic conditions .

Q. How to analyze intermolecular interactions in polymer or surfactant formulations?

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius in aqueous solutions to assess self-assembly.
  • Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence probe methods .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., IL-6 or MMP3) to predict binding modes.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO/LUMO) with reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.